3-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride typically involves organic synthesis routes. One common method is the nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on an aromatic ring . The specific synthetic route and reaction conditions for this compound are often proprietary and may involve multiple steps, including the formation of the pyrazole ring and subsequent functionalization .
Chemical Reactions Analysis
3-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It may be investigated for its potential use in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole group can interact with enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride can be compared with other similar compounds, such as:
3-[[[1-(2-Fluoroethyl)-4-methylpyrazol-5-yl]amino]methyl]phenol: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
3-[[[1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino]methyl]phenol: Another similar compound with slight variations in the pyrazole ring structure.
These compounds share similar chemical properties but may exhibit different biological activities due to their structural differences.
Properties
Molecular Formula |
C13H17ClFN3O |
---|---|
Molecular Weight |
285.74 g/mol |
IUPAC Name |
3-[[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H16FN3O.ClH/c1-10-13(9-16-17(10)6-5-14)15-8-11-3-2-4-12(18)7-11;/h2-4,7,9,15,18H,5-6,8H2,1H3;1H |
InChI Key |
KLVBQNBAKKUAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.